Dihydroergonine Dihydroergonine
Brand Name: Vulcanchem
CAS No.: 35167-84-1
VCID: VC1676185
InChI: InChI=1S/C30H39N5O5/c1-5-29(28(38)35-25(16(2)3)27(37)34-11-7-10-23(34)30(35,39)40-29)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18/h6,8-9,14,16,18,20,22-23,25,31,39H,5,7,10-13,15H2,1-4H3,(H,32,36)/t18-,20-,22-,23+,25+,29-,30+/m1/s1
SMILES: CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C
Molecular Formula: C30H39N5O5
Molecular Weight: 549.7 g/mol

Dihydroergonine

CAS No.: 35167-84-1

Cat. No.: VC1676185

Molecular Formula: C30H39N5O5

Molecular Weight: 549.7 g/mol

* For research use only. Not for human or veterinary use.

Dihydroergonine - 35167-84-1

Specification

CAS No. 35167-84-1
Molecular Formula C30H39N5O5
Molecular Weight 549.7 g/mol
IUPAC Name (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-4-ethyl-2-hydroxy-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Standard InChI InChI=1S/C30H39N5O5/c1-5-29(28(38)35-25(16(2)3)27(37)34-11-7-10-23(34)30(35,39)40-29)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18/h6,8-9,14,16,18,20,22-23,25,31,39H,5,7,10-13,15H2,1-4H3,(H,32,36)/t18-,20-,22-,23+,25+,29-,30+/m1/s1
Standard InChI Key QKMRPKVJXKAXHL-OLNIQZLRSA-N
Isomeric SMILES CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C
SMILES CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C
Canonical SMILES CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C

Introduction

Chemical Structure and Pharmacological Profile

DHE is structurally derived from ergotamine, with modifications that enhance selectivity for serotonin (5-HT) receptors and reduce peripheral vasoconstrictive effects . Its structure includes:

  • Lysergic acid moiety: Contributes to receptor binding affinity.

  • Tripeptide side chain: Enhances metabolic stability and receptor specificity.

Key Pharmacological Properties

ParameterValue/DescriptionSource
Molecular Weight583.6774 g/mol
Bioavailability32% (nasal spray); 100% (IV/IM/SC)
Elimination Half-life9 hours
Receptor Targets5-HT₁B, 5-HT₁D, 5-HT₁F (agonist); 5-HT₂A, 5-HT₁A (antagonist); α-adrenergic (partial agonist)

Unlike ergotamine tartrate (ET), DHE exhibits lower peripheral vasoconstrictive potency, reducing risks of ischemia . Its broad receptor binding profile enables efficacy in migraine subsets resistant to triptans, particularly in cases with allodynia or prolonged attacks .

Mechanisms of Action

DHE’s therapeutic effects stem from its dual central and peripheral actions:

  • Central Antimigraine Effects:

    • 5-HT₁B/1D/1F Agonism: Inhibits trigeminal nociceptive signaling.

    • Dopaminergic Activity: Modulates nausea and vomiting pathways.

  • Peripheral Actions:

    • Vasoconstriction: Mild compared to ET, reducing ischemic risks.

    • Anti-inflammatory Properties: Observed in preclinical models .

Receptor Binding Kinetics
DHE dissociates slowly from 5-HT₁B/1D receptors (half-lives: 1.38 h and 1.28 h, respectively), contrasting with sumatriptan’s rapid dissociation (0.17 h and 0.09 h) . This prolonged receptor occupancy may explain its efficacy in sustained migraine attacks.

Clinical Efficacy in Migraine Management

DHE’s efficacy varies by administration route and migraine phenotype:

Route2-Hour Pain Relief RateNausea IncidenceKey Advantages
IV60–75%30–50%Rapid onset; ideal for status migrainosus
IM/SC50–70%10–20%Self-administerable; fewer AEs
Nasal Spray30–40%5–10%Non-invasive; variable bioavailability

Critical Findings:

  • Late-Phase Efficacy: Superior to triptans in attacks with allodynia or prolonged duration .

  • Triptan Non-Responders: DHE’s broad receptor profile offers rescue therapy .

  • Medication Overuse Headache: Effective in withdrawal protocols when combined with antiemetics .

Adverse EventIncidence (IV)Mitigation Strategies
Nausea30–50%Pretreatment with prochlorperazine or metoclopramide
Vasospastic EventsRareContraindicated in uncontrolled hypertension or coronary artery disease

Key Safety Data:

  • Nausea Correlation: Linked to Cₘₐₓ > 2500 pg/mL; minimized with controlled dosing .

  • Medication-Overuse Headache: Lower risk than ergotamine tartrate .

Emerging Formulations and Research Frontiers

Recent efforts focus on optimizing bioavailability and reducing dosing frequency:

FormulationBioavailabilityChallenges
Nasal Spray32%High variability; nasal irritation
Pulmonary InhalationUnder investigationRequires device training
Subcutaneous Autoinjectors100%Patient compliance; needle anxiety

Pharmacokinetic Targets:

  • AUC₀₋₀.₅h: Strong predictor of 2-hour pain relief (R² = 0.59) .

  • Cₘₐₓ < 2500 pg/mL: Balances efficacy and nausea risk .

Comparative Analysis with Triptans

ParameterDHESumatriptan
Receptor Profile5-HT₁B/1D/1F + others5-HT₁B/1D
Dissociation Half-life1.2–1.4 h0.1–0.2 h
Efficacy in AllodyniaSuperiorLimited
Nausea Incidence30–50% (IV)15–25%

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator